REACTION_SMILES
|
[BH4-:1].[CH2:3]([CH:4]1[CH2:5][O:6][C:7](=[O:8])[N:9]1[C:16]([CH:17]([CH2:18][c:19]1[cH:20][cH:21][c:22]([Cl:25])[cH:23][cH:24]1)[CH3:26])=[O:27])[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[Li+:2].[Na+:29].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1.[OH-:28]>>[CH2:16]([CH:17]([CH2:18][c:19]1[cH:20][cH:21][c:22]([Cl:25])[cH:23][cH:24]1)[CH3:26])[OH:27]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
CC(Cc1ccc(Cl)cc1)C(=O)N1C(=O)OCC1Cc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Cc1ccc(Cl)cc1)C(=O)N1C(=O)OCC1Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)Cc1ccc(Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH4-:1].[CH2:3]([CH:4]1[CH2:5][O:6][C:7](=[O:8])[N:9]1[C:16]([CH:17]([CH2:18][c:19]1[cH:20][cH:21][c:22]([Cl:25])[cH:23][cH:24]1)[CH3:26])=[O:27])[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[Li+:2].[Na+:29].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1.[OH-:28]>>[CH2:16]([CH:17]([CH2:18][c:19]1[cH:20][cH:21][c:22]([Cl:25])[cH:23][cH:24]1)[CH3:26])[OH:27]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
CC(Cc1ccc(Cl)cc1)C(=O)N1C(=O)OCC1Cc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Cc1ccc(Cl)cc1)C(=O)N1C(=O)OCC1Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)Cc1ccc(Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |